molecular formula C7H4Br2ClF B1450091 3,4-Dibromo-5-fluorobenzyl chloride CAS No. 1806354-57-3

3,4-Dibromo-5-fluorobenzyl chloride

Cat. No.: B1450091
CAS No.: 1806354-57-3
M. Wt: 302.36 g/mol
InChI Key: SHJRLWXYRJEBAF-UHFFFAOYSA-N
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Description

3,4-Dibromo-5-fluorobenzyl chloride is an organic compound with the molecular formula C7H3Br2ClF It is a derivative of benzyl chloride, where the benzene ring is substituted with two bromine atoms at the 3 and 4 positions and a fluorine atom at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-5-fluorobenzyl chloride typically involves the bromination and fluorination of benzyl chloride derivatives. One common method is the bromination of 5-fluorobenzyl chloride using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 4 positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-5-fluorobenzyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding benzyl alcohols or carboxylic acids.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines in solvents like ethanol or dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products

    Substitution Products: Amines, ethers, or thioethers depending on the nucleophile used.

    Oxidation Products: Benzyl alcohols or carboxylic acids.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

3,4-Dibromo-5-fluorobenzyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-5-fluorobenzyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing bromine and fluorine atoms enhances its electrophilicity, making it a suitable substrate for nucleophilic substitution reactions. The compound can also participate in oxidative and reductive transformations, contributing to its versatility in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dibromobenzyl chloride: Lacks the fluorine atom, resulting in different reactivity and applications.

    5-Fluorobenzyl chloride: Lacks the bromine atoms, leading to distinct chemical behavior.

    3,4-Dichlorobenzyl chloride: Substituted with chlorine atoms instead of bromine, affecting its reactivity and use.

Uniqueness

3,4-Dibromo-5-fluorobenzyl chloride is unique due to the combination of bromine and fluorine substituents, which impart specific electronic and steric properties. This makes it a valuable compound for targeted chemical synthesis and research applications.

Properties

IUPAC Name

1,2-dibromo-5-(chloromethyl)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2ClF/c8-5-1-4(3-10)2-6(11)7(5)9/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJRLWXYRJEBAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Br)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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